molecular formula C5H6N2O4S2 B13309433 N-methyl-2-nitrothiophene-3-sulfonamide

N-methyl-2-nitrothiophene-3-sulfonamide

Cat. No.: B13309433
M. Wt: 222.2 g/mol
InChI Key: JTBYFNZSHNXKIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methyl-2-nitrothiophene-3-sulfonamide involves several steps. One common method includes the nitration of thiophene derivatives followed by sulfonation and methylation reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by sulfonation using chlorosulfonic acid or sulfur trioxide . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

N-methyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-methyl-2-nitrothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-methyl-2-nitrothiophene-3-sulfonamide can be compared with other thiophene derivatives such as:

  • 2-nitrothiophene-3-sulfonamide
  • N-methyl-2-aminothiophene-3-sulfonamide
  • 2-methylthiophene-3-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

N-methyl-2-nitrothiophene-3-sulfonamide

InChI

InChI=1S/C5H6N2O4S2/c1-6-13(10,11)4-2-3-12-5(4)7(8)9/h2-3,6H,1H3

InChI Key

JTBYFNZSHNXKIV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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